molecular formula C7H6ClFO2 B3237819 5-Chloro-2-fluoro-4-methoxyphenol CAS No. 1394953-79-7

5-Chloro-2-fluoro-4-methoxyphenol

Cat. No.: B3237819
CAS No.: 1394953-79-7
M. Wt: 176.57 g/mol
InChI Key: LNGPRLKVIRYDMI-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methoxyphenol is an organic compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 g/mol . It is a phenolic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-methoxyphenol typically involves the substitution reactions on a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable phenol derivative undergoes substitution with chlorine and fluorine reagents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can undergo further substitution reactions, where the chlorine, fluorine, or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

5-Chloro-2-fluoro-4-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, potentially affecting cellular processes. Its halogenated groups may also enhance its reactivity and binding affinity to biological targets, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-4-methoxyphenol is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-2-fluoro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGPRLKVIRYDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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